![molecular formula C18H14Cl2Z B1591016 Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- CAS No. 12148-49-1](/img/no-structure.png)
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-, also known as Zirconium dichloride, is an inorganic compound and a member of the zirconium family. It is a white crystalline solid with a molecular weight of 219.07 g/mol and a melting point of 206°C. Zirconium dichloride has a wide range of applications in the chemical synthesis of organic compounds, as well as in the field of scientific research.
Aplicaciones Científicas De Investigación
Water Adsorption
Zirconium-based metal-organic frameworks (Zr-MOFs), which include the compound , are highly valued for their water adsorption properties. This application is crucial in environments where controlling moisture is essential, such as in the storage of sensitive pharmaceuticals or electronics. The high thermal and hydrolytic stability of Zr-MOFs makes them suitable for these purposes .
Gas Storage and Separation
The large surface area and tunable structures of Zr-MOFs allow for efficient gas storage and separation. This is particularly relevant for the capture of carbon dioxide from industrial emissions, a critical step in combating climate change. Additionally, these frameworks can be tailored for the storage of hydrogen, contributing to the development of clean energy technologies .
Heterogeneous Catalysis
In the field of catalysis, Zr-MOFs serve as robust platforms for heterogeneous catalysis applications. Their stability and the possibility of functionalizing with active sites make them suitable for various catalytic reactions, including those important in the production of fine chemicals and pharmaceuticals .
Chemical Sensing
The compound’s inclusion in Zr-MOFs also extends to chemical sensing applications. The frameworks can be engineered to detect a wide range of chemicals, making them valuable for environmental monitoring, industrial process control, and even medical diagnostics .
Biomedical Applications
Zirconium compounds, due to their biocompatibility, find applications in the biomedical field. They can be used in drug delivery systems, where controlled release of therapeutics is required. Moreover, their imaging contrast properties are explored in MRI and other imaging techniques .
Solar Energy and Water Treatment
Organometallic compounds like Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-, are being researched for their potential in solar energy applications. They may contribute to the development of non-toxic methods for producing gold nanoparticles, which are used in photovoltaic cells. Additionally, their role in water treatment technologies is an area of growing interest, particularly in the removal of contaminants from water sources .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves the reaction of zirconium tetrachloride with 1H-indene in the presence of a reducing agent to form zirconocene dichloride. The zirconocene dichloride is then reacted with 1H-indene in the presence of a reducing agent to form Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-.", "Starting Materials": [ "Zirconium tetrachloride", "1H-indene", "Reducing agent" ], "Reaction": [ "Step 1: Zirconium tetrachloride is reacted with 1H-indene in the presence of a reducing agent to form zirconocene dichloride.", "Step 2: Zirconocene dichloride is reacted with 1H-indene in the presence of a reducing agent to form Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-." ] } | |
Número CAS |
12148-49-1 |
Nombre del producto |
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- |
Fórmula molecular |
C18H14Cl2Z |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
dichlorozirconium(2+);1H-inden-1-ide |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
SMILES canónico |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Otros números CAS |
12148-49-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



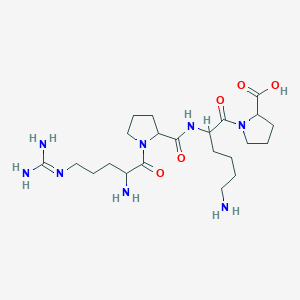
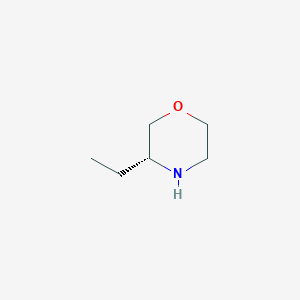


![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)
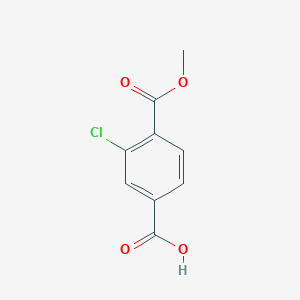

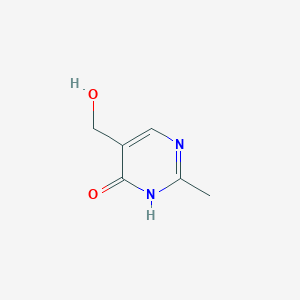
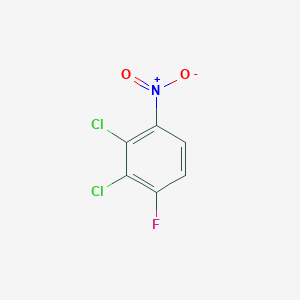
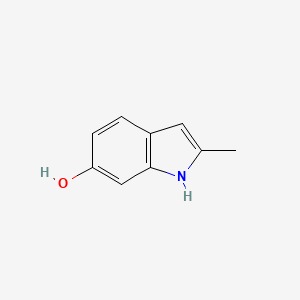
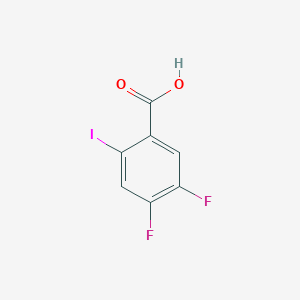
![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)
